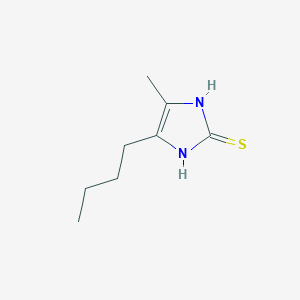

4-butyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione

Description

Properties

IUPAC Name |

4-butyl-5-methyl-1,3-dihydroimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c1-3-4-5-7-6(2)9-8(11)10-7/h3-5H2,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYSTHNDFVQQSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(NC(=S)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butylamine, methyl isothiocyanate, and formaldehyde. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the cyclization process to form the imidazole ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-butyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding thiols.

Substitution: The butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

4-butyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione serves as an essential building block in organic synthesis. It is utilized in the development of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its unique structure allows for modifications that can lead to new compounds with enhanced properties.

Reactions and Derivatives

The compound can undergo various chemical reactions, including nucleophilic substitutions and cyclization processes, which are critical for synthesizing derivatives with specific biological activities. For instance, derivatives of imidazole have been studied for their antimicrobial and antifungal properties .

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibacterial agents .

Antifungal Effects

The compound also demonstrates antifungal properties, which have been evaluated through various assays. Its derivatives have been tested against fungal pathogens, showing promising results that could lead to new treatments for fungal infections .

Medicinal Applications

Potential Therapeutic Agent

Ongoing research is exploring the potential of this compound as a therapeutic agent. Studies have focused on its anti-inflammatory and analgesic effects, indicating that it may be beneficial in treating conditions characterized by inflammation and pain .

Neuroprotective Effects

Recent investigations have suggested that derivatives of this compound could exhibit neuroprotective effects. They are being studied for their ability to inhibit enzymes associated with neurodegenerative diseases, such as monoamine oxidase and cholinesterase .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is employed as an intermediate in the production of specialty chemicals. Its versatility allows it to be integrated into various manufacturing processes, enhancing the efficiency and effectiveness of chemical production.

Case Study 1: Antimicrobial Activity Assessment

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against multiple bacterial strains using disk diffusion methods. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a novel antibacterial agent.

Case Study 2: Neuroprotective Properties

In another investigation focused on neurodegenerative diseases, derivatives of this compound were synthesized and tested for their inhibitory effects on monoamine oxidase B activity. The results showed that certain derivatives exhibited high potency, indicating their potential use in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 4-butyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione involves its interaction with molecular targets such as enzymes or receptors. The thione group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The butyl and methyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

1-methyl-2-imidazolethiol: Similar structure but lacks the butyl group.

2-mercapto-1-methylimidazole: Similar structure but with different substituents.

Uniqueness

4-butyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both butyl and methyl groups enhances its lipophilicity and potential interactions with biological targets.

Biological Activity

4-butyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione is a compound belonging to the imidazole family, known for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.

Synthesis

The synthesis typically involves the cyclization of butylamine, methyl isothiocyanate, and formaldehyde in the presence of a base like sodium hydroxide. This process leads to the formation of the imidazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated inhibition zones indicating antibacterial activity against Staphylococcus aureus and Escherichia coli at varying concentrations .

Anticancer Activity

Studies have highlighted the anticancer potential of imidazole derivatives. For example, compounds with structural similarities have been tested against several cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results showed promising cytotoxic effects, with some derivatives being more potent than standard chemotherapeutics like doxorubicin .

The mechanism of action for this compound involves interactions with biological targets through covalent bonding with active site residues in enzymes or receptors. This interaction can lead to inhibition or modulation of enzyme activities, significantly impacting various biochemical pathways related to disease processes.

Case Studies

- Antibacterial Efficacy : A study assessed the antibacterial activity of various imidazole derivatives, including this compound. The compound exhibited notable inhibition against S. aureus, with minimum inhibitory concentrations (MIC) suggesting effective antimicrobial properties .

- Anticancer Evaluation : Another investigation focused on the anticancer effects of imidazole derivatives on the MCF-7 cell line. The results indicated that certain derivatives induced apoptosis in cancer cells through DNA intercalation and topoisomerase II inhibition .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other imidazole derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | Enzyme inhibition via covalent bonding |

| 1-methyl-2-imidazolethiol | Low | Moderate | Receptor interaction |

| 2-mercapto-1-methylimidazole | High | Moderate | DNA intercalation |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-butyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-haloketones or via transition-metal-free protocols. For example, analogous imidazole-thione derivatives are synthesized using potassium carbonate and sodium methoxide in methanol/water mixtures under reflux, achieving yields of 75–94% with HPLC purity >95% . Optimization involves adjusting solvent polarity (e.g., ethanol vs. ethyl acetate), catalyst load (e.g., anhydrous MgCl₂), and reaction time. Purification via recrystallization or column chromatography is critical to isolate the thione form from potential byproducts like imidazole-2-ones .

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- FTIR : Confirm the C=S stretch at ~1250–1350 cm⁻¹ and N-H stretches at ~3200 cm⁻¹ .

- NMR : ¹H NMR resolves methyl/butyl protons (δ 0.8–1.5 ppm for alkyl groups) and imidazole ring protons (δ 6.5–7.5 ppm). ¹³C NMR identifies the thiocarbonyl carbon at δ ~165–175 ppm .

- X-ray crystallography : Resolves bond lengths (C-S = ~1.69 Å) and dihedral angles between substituents (e.g., phenyl/imidazole planes <15°), confirming stereoelectronic effects .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodology : Prioritize antimicrobial and enzyme inhibition assays:

- Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via disk diffusion or MIC assays. Analogous imidazole-thiones show activity at 25–50 µg/mL .

- Thyroid peroxidase inhibition : Measure IC₅₀ values using radioiodine uptake assays, as imidazole-2-thiones like methimazole are established anti-thyroid agents .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations:

- Target selection : Prioritize enzymes with sulfur-binding active sites (e.g., thyroid peroxidase, cytochrome P450).

- Docking validation : Compare poses with co-crystallized ligands (e.g., methimazole in PDB 3CLQ). Adjust protonation states of the thione group to model tautomeric equilibria .

- Free energy calculations : Use MM-GBSA to quantify binding energy contributions from hydrophobic (butyl/methyl) and hydrogen-bonding (N-H⋯S) interactions .

Q. How do structural modifications (e.g., substituent variations) affect the compound’s biological activity and stability?

- Methodology : Conduct structure-activity relationship (SAR) studies:

- Alkyl chain length : Compare 4-butyl vs. 4-propyl analogs for logP (lipophilicity) and membrane permeability.

- Electron-withdrawing groups : Introduce halogens (e.g., Cl at position 5) to enhance metabolic stability. Brominated analogs (e.g., 6-bromo-4-methyl derivatives) show improved resistance to oxidative degradation .

- Thermogravimetric analysis (TGA) : Assess thermal stability; imidazole-thiones typically decompose above 200°C .

Q. How can contradictory data in biological assays (e.g., variable MIC values) be resolved?

- Methodology :

- Assay standardization : Use CLSI guidelines for antimicrobial testing to control inoculum size and growth media .

- Metabolite profiling : Perform LC-MS to identify degradation products (e.g., oxidation to sulfonic acids) that may reduce efficacy .

- Synergistic studies : Test combinations with adjuvants (e.g., β-lactamase inhibitors) to distinguish intrinsic activity from resistance mechanisms .

Q. What strategies optimize the reaction environment for large-scale synthesis without compromising stereochemical purity?

- Methodology :

- Solvent screening : Replace methanol with 2-MeTHF (biodegradable) to enhance solubility of hydrophobic intermediates .

- Flow chemistry : Minimize byproducts (e.g., disulfides) via continuous processing, maintaining steady temperature/pH .

- In-line monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track thiocarbonyl formation in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.